3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
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Overview
Description
3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a complex organic compound that belongs to the class of naphthamide derivatives. This compound features a naphthalene ring substituted with a methoxy group and a thiophene ring attached to an oxadiazole moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide typically involves multiple steps, starting with the preparation of the naphthamide core One common approach is to react 2-naphthoyl chloride with methoxyamine to form the corresponding naphthamide
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the naphthamide core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can be used to study the interactions between small molecules and biological targets. It may also serve as a probe to investigate cellular processes.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry
In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may be harnessed for various applications, including coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. Understanding its mechanism of action is crucial for optimizing its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Naphthamide derivatives: : Other naphthamide compounds with different substituents.
Thiophene derivatives: : Compounds containing thiophene rings with various functional groups.
Oxadiazole derivatives: : Compounds featuring oxadiazole moieties with different substituents.
Uniqueness
3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide stands out due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-methoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-23-14-10-12-6-3-2-5-11(12)9-13(14)16(22)19-18-21-20-17(24-18)15-7-4-8-25-15/h2-10H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHOAPCCLZICMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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